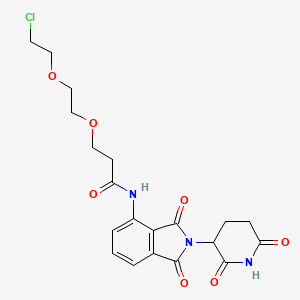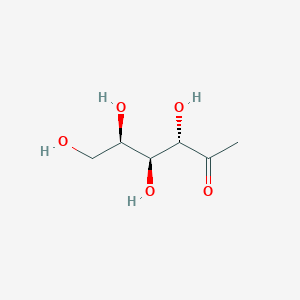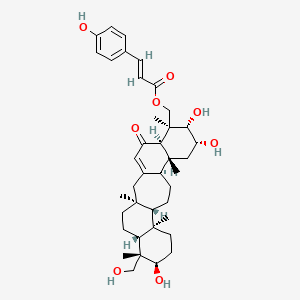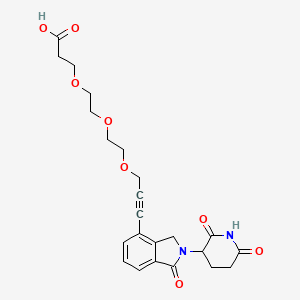![molecular formula C6H10N2O5 B14763943 2-[Acetamido(carboxymethyl)amino]acetic acid](/img/structure/B14763943.png)
2-[Acetamido(carboxymethyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These compounds are characterized by the presence of an amino group attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) . This compound is notable for its zwitterionic nature, meaning it contains both positive and negative charges within the same molecule, which makes it useful in various biochemical applications .
Preparation Methods
The synthesis of 2-[Acetamido(carboxymethyl)amino]acetic acid typically involves the reaction of glycine with acetic anhydride and formaldehyde. The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the desired product. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to enhance yield and purity .
Chemical Reactions Analysis
2-[Acetamido(carboxymethyl)amino]acetic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various carboxylic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[Acetamido(carboxymethyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a buffer in various chemical reactions due to its ability to maintain a stable pH.
Biology: The compound is employed in biochemical studies, particularly in enzyme assays and protein purification processes.
Medicine: It is investigated for its potential therapeutic applications, including its role as a chelating agent in diagnostic imaging.
Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 2-[Acetamido(carboxymethyl)amino]acetic acid involves its interaction with specific molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and facilitating their removal or transport. This property is particularly useful in medical applications, such as in the treatment of heavy metal poisoning. The compound’s zwitterionic nature allows it to interact with both positively and negatively charged molecules, enhancing its versatility in various biochemical processes .
Comparison with Similar Compounds
2-[Acetamido(carboxymethyl)amino]acetic acid can be compared with other similar compounds such as:
N-(carbamoylmethyl)iminodiacetic acid: This compound also contains an acetamido group but differs in its specific functional groups and overall structure.
N-(2-Acetamido)iminodiacetic acid: While similar in name, this compound may have different substituents or structural variations that affect its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it valuable in a wide range of scientific and industrial applications .
Properties
Molecular Formula |
C6H10N2O5 |
|---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
2-[acetamido(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C6H10N2O5/c1-4(9)7-8(2-5(10)11)3-6(12)13/h2-3H2,1H3,(H,7,9)(H,10,11)(H,12,13) |
InChI Key |
LJCGQQOZNDXTKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(2R)-2,3-dihydroxypropyl]-3-[1-[[(1S,2S,4R)-spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-yl]methyl]piperidin-4-yl]benzimidazol-2-one](/img/structure/B14763909.png)








